molecular formula C21H21N3O2 B2425822 1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941893-32-9

1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2425822
CAS No.: 941893-32-9
M. Wt: 347.418
InChI Key: IBLHVTAUPMWVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-5-4-6-16(9-13)20-22-21(26-23-20)17-11-19(25)24(12-17)18-8-7-14(2)15(3)10-18/h4-10,17H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLHVTAUPMWVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a hybrid molecule that incorporates a pyrrolidinone core with an oxadiazole moiety. This structural combination has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4OC_{19}H_{20}N_4O, with a molecular weight of approximately 320.39 g/mol. The presence of the oxadiazole ring is significant as it has been associated with various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit notable anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)
  • Topoisomerase II

A study highlighted that oxadiazole derivatives can effectively target these enzymes, leading to reduced cancer cell viability and increased apoptosis in various cancer cell lines .

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

Compound TypeTarget EnzymeEffect
1,2,4-OxadiazolesThymidylate SynthaseInhibition of proliferation
HDACInduction of apoptosis
Topoisomerase IICell cycle arrest

Antimicrobial Activity

The oxadiazole derivatives have also demonstrated antimicrobial properties. Various studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Efficacy of Selected Oxadiazole Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
1-(3,4-Dimethylphenyl) OxadiazoleStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer cells through apoptosis induction mechanisms .
  • Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with an MIC comparable to standard antibiotics, suggesting its potential as a lead compound for drug development .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The oxadiazole moiety could facilitate binding to active sites on target enzymes.
  • Cellular Uptake : The lipophilic nature of the compound enhances its permeability across cellular membranes.

Scientific Research Applications

Anticancer Properties

  • Mechanism of Action : The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of activity against various cancer cell lines due to their ability to inhibit key cellular pathways involved in tumor growth and proliferation .
  • Case Studies :
    • Zheng et al. synthesized novel derivatives containing the oxadiazole moiety and evaluated their telomerase inhibitory activity against gastric cancer cell lines. Some compounds demonstrated significant inhibition with IC50 values comparable to established anticancer agents .
    • Abdel K. Mansour et al. reported on the synthesis of complex 1,3,4-oxadiazole derivatives that showed promising in vitro anticancer activity against leukemia cell lines .

Neuropharmacological Applications

  • Anticonvulsant Activity : Compounds with similar structures have shown potential in treating epilepsy and other seizure disorders. The presence of the pyrrolidinone structure is associated with enhanced neuroprotective effects .
  • Research Findings :
    • A study highlighted that certain derivatives exhibited significant anticonvulsant properties in animal models, indicating their potential as therapeutic agents for seizure management .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
AnticancerInhibition of tumor growth via telomerase inhibition and other pathwaysSignificant IC50 values against various cancer cell lines
AnticonvulsantReduction of seizure activity in experimental modelsHigh efficacy in picrotoxin-induced convulsions
AntimicrobialBroad-spectrum antimicrobial effectsEffective against multiple bacterial strains
AntioxidantScavenging free radicals and reducing oxidative stressEnhanced cellular protection observed in vitro

Preparation Methods

Lactamization via Cyclization of γ-Amino Acids

The pyrrolidin-2-one ring is typically constructed via intramolecular cyclization of γ-amino acids or their derivatives. For the 1-(3,4-dimethylphenyl) substituent, a reductive amination strategy is employed:

  • Reductive amination :

    • 3,4-Dimethylbenzaldehyde reacts with a primary amine (e.g., 4-aminobutyric acid methyl ester) in methanol under acidic conditions.
    • Sodium cyanoborohydride reduces the intermediate Schiff base to form the secondary amine.
      Reaction conditions:  
      - 3,4-Dimethylbenzaldehyde (1.2 equiv), 4-aminobutyric acid methyl ester (1.0 equiv)  
      - Solvent: MeOH, AcOH (cat.), rt, 16 h  
      - Reducing agent: NaBH3CN (3.0 equiv), 2.5–3 h  
      - Yield: 60–75%  
  • Lactam formation :

    • The methyl ester undergoes hydrolysis to the carboxylic acid, followed by cyclization using coupling agents like EDCl/HOBt.
      Hydrolysis:  
      - NaOH (2 M), THF/H2O (3:1), rt, 4 h  
      Cyclization:  
      - EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, 0°C → rt, 12 h  
      - Yield: 80–85%  

Alternative Route: Ring-Closing Metathesis

A modern approach employs Grubbs’ catalyst for metathesis of diene precursors:

  • Substrate : N-allyl-4-(3,4-dimethylphenyl)-3-butenamide.
  • Catalyst : Grubbs II (5 mol%), CH2Cl2, 40°C, 6 h.
  • Yield : 70–78%.

Synthesis of the 3-(3-Methylphenyl)-1,2,4-oxadiazole Fragment

Amidoxime Route (Tiemann-Krüger Method)

The 1,2,4-oxadiazole ring is synthesized via cyclization between amidoximes and activated carboxylic acids:

  • Amidoxime preparation :

    • 3-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (80°C, 12 h) to yield 3-methylbenzamidoxime.
  • Cyclization with pyrrolidinone-4-carboxylic acid :

    • The pyrrolidinone-4-carboxylic acid (from Section 2.1) is activated using T3P® (propylphosphonic anhydride) in dichloromethane.
      Reaction conditions:  
      - Pyrrolidinone-4-carboxylic acid (1.0 equiv), 3-methylbenzamidoxime (1.2 equiv)  
      - T3P® (1.5 equiv), Et3N (3.0 equiv), DCM, 0°C → rt, 4 h  
      - Yield: 87–93%  

One-Pot Synthesis in Superbasic Medium

Baykov et al.’s method simplifies the process using NaOH/DMSO:

  • Reactants : Methyl ester of pyrrolidinone-4-carboxylic acid and 3-methylbenzamidoxime.
  • Conditions : NaOH (4 equiv), DMSO, rt, 8–12 h.
  • Yield : 65–72%.

Coupling Strategies for Fragment Assembly

Direct Cyclization Approach

The most efficient method integrates oxadiazole formation during lactam synthesis:

  • Intermediate : 4-Cyano-pyrrolidin-2-one.
  • Cycloaddition : React with 3-methylphenylnitrile oxide (generated in situ from 3-methylbenzaldoxime and Cl3CCOCl).
    Conditions:  
    - Cl3CCOCl (1.1 equiv), Et3N (2.0 equiv), CHCl3, 0°C, 1 h  
    - Yield: 58–64%  

Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling is employed:

  • Substrate : 4-Bromo-pyrrolidin-2-one.
  • Coupling partner : 3-(3-Methylphenyl)-5-(pinacolboronate)-1,2,4-oxadiazole.
    Conditions:  
    - Pd(PPh3)4 (10 mol%), Cs2CO3 (3.0 equiv), dioxane/H2O (3:1), 80°C, 16 h  
    - Yield: 50–55%  

Optimization and Challenges

Stereochemical Control

The pyrrolidinone’s chiral center at position 4 requires asymmetric synthesis:

  • Chiral auxiliary approach : Use (R)-phenylglycinol to induce >90% ee during lactamization.
  • Catalytic asymmetric hydrogenation : Ru-BINAP catalysts for enantioselective reduction of ketone intermediates (85–92% ee).

Solubility Issues

The lipophilic nature (logP = 4.97) complicates purification:

  • Countermeasure : Use tert-butoxycarbonyl (Boc) protection during synthesis to improve solubility in polar solvents.

Analytical Characterization Data

Property Value Method
Molecular Weight 444.53 g/mol HRMS
Melting Point 162–164°C DSC
HPLC Purity >99% (C18, MeCN/H2O = 70:30) UV 254 nm
IR (ν, cm⁻¹) 1685 (C=O), 1590 (C=N) ATR-FTIR
¹H NMR (400 MHz, CDCl3) δ 7.45 (d, J=8 Hz, 2H, ArH) Bruker Avance

Q & A

Q. Methodological Answer :

  • FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify pyrrolidinone protons (δ 2.1–3.8 ppm) and aromatic substituents (δ 6.7–7.7 ppm).
    • ¹³C NMR : Verify carbonyl carbons (δ 170–175 ppm) and oxadiazole carbons (δ 165–170 ppm) .
  • X-Ray Crystallography : Use SHELXL for refinement (monoclinic space group P2₁/c) to resolve steric effects from 3,4-dimethylphenyl groups. Hydrogen-bonding networks often stabilize crystal packing .

Advanced: How do steric and electronic effects of substituents influence crystallization?

Q. Methodological Answer :

  • Steric Effects : Bulky 3,4-dimethylphenyl groups reduce crystal symmetry, leading to lower melting points (102–124°C) and increased disorder in lattice structures .
  • Electronic Effects : Electron-donating methyl groups enhance π-π stacking in aromatic regions, observed in crystallographic studies as shorter intermolecular distances (3.5–3.8 Å) .
    Mitigation Strategies :
  • Use high-resolution synchrotron data (λ = 0.7 Å) for accurate refinement of disordered regions.
  • Apply TWINABS for handling twinned crystals common in asymmetric derivatives .

Advanced: How can structural-activity relationships (SAR) be explored for bioactivity optimization?

Q. Methodological Answer :

Substituent Variation : Synthesize analogs with:

  • Electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring.
  • Alkoxy modifications (e.g., -OCH₃ vs. -OC₂H₅) on the phenyl ring (see Table 1) .

Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities.

Q. Table 1: Impact of Substituents on Bioactivity

Substituent (R)IC₅₀ (µM)LogP
-OCH₃12.32.1
-OC₂H₅18.72.5
-NO₂8.91.8

Advanced: How to resolve contradictions in spectral data or crystallographic parameters?

Q. Methodological Answer :

  • Data Cross-Validation :
    • Compare experimental NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set).
    • Validate crystallographic R factors (<5% for high-quality data) using SHELXL’s L.S. restraints .
  • Case Study : Discrepancies in dihedral angles (e.g., oxadiazole vs. pyrrolidinone planes) may arise from solvent polarity. Re-crystallize in DMSO/water mixtures to improve reproducibility .

Basic: What purification strategies are effective for this compound?

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with petroleum ether/ethyl acetate (4:1) to separate polar byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to enhance yield (80–85%) and purity (>98% by HPLC).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.